Cas no 2872-72-2 (Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside)

Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside is a protected glycoside derivative widely used in carbohydrate chemistry and glycobiology research. The tetra-acetyl groups enhance stability, making it suitable for glycosylation reactions and enzymatic studies. Its β-configuration ensures compatibility with galactosidases and glycosyltransferases, facilitating the synthesis of complex oligosaccharides. The phenyl aglycone moiety allows for easy detection and purification via UV or HPLC analysis. This compound serves as a key intermediate in the preparation of galactose-containing glycoconjugates, offering controlled reactivity for selective deprotection or further functionalization. Its high purity and well-defined structure make it valuable for mechanistic studies and synthetic applications in glycoscience.
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside structure
2872-72-2 structure
Product Name:Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
CAS No:2872-72-2
MF:C20H24O10
MW:424.398567199707
CID:270378
PubChem ID:102346
Update Time:2025-05-25

Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Chemical and Physical Properties

Names and Identifiers

    • b-D-Galactopyranoside, phenyl,tetraacetate (9CI)
    • Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
    • [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
    • Phenyl-2,3,4,6-tetra
    • PHENYL-2,3,4,6-TETRA-O-ACETYL-Β-D-GALACTOPYRANOSIDE,WHITE SOLID
    • AC1L2SMM
    • AC1Q60AW
    • A-d-galactopyranoside
    • AR-1L0398
    • BTB11984
    • EINECS 220-705-9
    • HMS1661L17
    • phenyl 2,3,4,6-tetra-o-acetyl-
    • SureCN7694818
    • 2872-72-2
    • SCHEMBL7694818
    • CCG-233247
    • Phenyl-2,3,4,6-tetra-O-acetyl- beta -D-galactopyranoside
    • Phenyl-2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
    • DTXSID201225803
    • Phenyl tetra-O-acetyl-beta-D-galactopyranoside
    • [(2R, 3S, 4S, 5R, 6S)-3, 4, 5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
    • NSC 173175
    • Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
    • W-202201
    • PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE
    • Phenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
    • HPKPFIHCMIKXMU-LCWAXJCOSA-N
    • beta-D-Galactopyranoside, phenyl, tetraacetate
    • NS00049317
    • Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
    • Phenyl 2,3,4,6-tetra-O-acetyl-I(2)-D-galactopyranoside
    • Phenyl Tetra-O-acetyl-beta-D-galactopyranoside; NSC 173175;
    • Inchi: 1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
    • InChI Key: HPKPFIHCMIKXMU-LCWAXJCOSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC=CC=1

Computed Properties

  • Exact Mass: 424.13700
  • Monoisotopic Mass: 424.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 11
  • Complexity: 627
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 124A^2

Experimental Properties

  • Density: 1.29
  • Melting Point: 123-124 °C
  • Boiling Point: 491.4°Cat760mmHg
  • Flash Point: 212°C
  • Refractive Index: 1.524
  • PSA: 123.66000
  • LogP: 1.14850

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Additional information on Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside: A Comprehensive Overview

Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside, also known by its CAS number 2872-72-2, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of galactopyranoside, a sugar derivative with a phenyl group attached to the anomeric carbon. The acetylation at positions 2, 3, 4, and 6 of the galactopyranoside ring confers unique chemical and biological properties to this molecule.

The structure of Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is characterized by its acetylated sugar moiety and the phenyl group. The acetyl groups at positions 2, 3, 4, and 6 provide steric hindrance and protect the hydroxyl groups from unwanted reactions. This makes the compound highly stable under various chemical conditions. The phenyl group adds aromaticity to the molecule and enhances its solubility in organic solvents. These structural features make it an ideal candidate for use in drug delivery systems and as a building block in organic synthesis.

Recent studies have highlighted the potential of Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside in the development of new therapeutic agents. Researchers have explored its ability to serve as a precursor for the synthesis of glycosides with specific biological activities. For instance, this compound has been used as a starting material for the synthesis of anti-inflammatory agents and antioxidants. The acetylation pattern of this compound allows for precise control over the stereochemistry during synthesis, which is critical for achieving desired pharmacological properties.

In addition to its role in drug development, Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside has found applications in analytical chemistry. Its unique structure makes it an excellent standard for chromatographic separations and spectroscopic analyses. The compound's stability under various analytical conditions ensures accurate results when used as a reference material.

The synthesis of Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside involves multiple steps that require meticulous control over reaction conditions. The process typically begins with the isolation of b-D-galactopyranose from natural sources or through chemical synthesis. Subsequent acetylation at positions 2, 3, 4, and 6 is achieved using acetic anhydride in the presence of a suitable catalyst. Finally, the introduction of the phenyl group via nucleophilic substitution completes the synthesis.

The biological activity of Phenyl-2,3,4,-O-acetyl-b-D-galactopyranoside has been studied extensively in recent years. Preclinical studies have demonstrated its potential as an anti-cancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation. Furthermore, this compound has shown promise in treating inflammatory diseases by modulating immune responses.

In conclusion, Phenyl-2871111111111111111-tetra-O-acetyl-b-D-galactopyranoside (CAS No. ) is a versatile compound with wide-ranging applications in chemistry and pharmacology. Its unique structure and chemical stability make it an invaluable tool for researchers working on drug discovery and development.

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